6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine

BACE1 inhibition fragment-based drug discovery aminopyridine SAR

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine (CAS 892873-16-4, MW 237.30 Da) is an indole-containing 6-substituted 2‑aminopyridine originally identified as a fragment hit in a high‑throughput X‑ray crystallographic screen against the aspartyl protease β‑secretase 1 (BACE1). It binds to the catalytic aspartate dyad (Asp32/Asp228) through its 2‑aminopyridine motif, while the 6‑(indol‑6‑yl)ethyl sidechain occupies the hydrophobic S1 pocket of the enzyme.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 892873-16-4
Cat. No. B10758076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine
CAS892873-16-4
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CCC2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C15H15N3/c16-15-3-1-2-13(18-15)7-5-11-4-6-12-8-9-17-14(12)10-11/h1-4,6,8-10,17H,5,7H2,(H2,16,18)
InChIKeyOSHSZKRWKLQZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





892873-16-4 – 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine: BACE1 Fragment Hit with Validated Co-Crystal Structure for Alzheimer’s Research Procurement


6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine (CAS 892873-16-4, MW 237.30 Da) is an indole-containing 6-substituted 2‑aminopyridine originally identified as a fragment hit in a high‑throughput X‑ray crystallographic screen against the aspartyl protease β‑secretase 1 (BACE1) [1]. It binds to the catalytic aspartate dyad (Asp32/Asp228) through its 2‑aminopyridine motif, while the 6‑(indol‑6‑yl)ethyl sidechain occupies the hydrophobic S1 pocket of the enzyme [1][2]. The compound is registered under DrugBank ID DB07206, PDB ligand code 6IP, and BindingDB monomer ID BDBM15779 [3][4].

892873-16-4 Procurement Risk: Why 6‑Substituted 2‑Aminopyridine Analogs Cannot Be Interchanged for BACE1 Fragment Studies


Within the 6‑substituted 2‑aminopyridine series, even subtle alterations to the S1‑directed sidechain profoundly shift BACE1 inhibitory potency and binding mode. The indol‑6‑ylethyl substituent of this compound makes distinct van der Waals contacts within the S1‑S3 hydrophobic channel relative to biaryl or simpler phenylethyl analogs; the paper explicitly notes that replacing the indole with a 3‑methoxy‑biaryl group (compound 4) changes the flap conformation (Tyr71 movement) and displaces a crystallographic water in the S3 pocket, yielding a 3.8‑fold potency gain [1]. Consequently, interchanging this compound with another 6‑substituted 2‑aminopyridine—without accounting for these specific binding determinants—invalidates SAR comparisons and confounds fragment‑to‑lead progression efforts [1].

892873-16-4 Quantitative Differentiation Evidence: Head-to-Head BACE1 Inhibition Data Against Closest Structural Analogs


Head-to-Head BACE1 IC50 Comparison: Indole vs. Biaryl 6‑Substituent Defines Potency Baseline for Fragment Elaboration

In the primary fragment screening publication, compound 3 (the target, bearing a 6‑(indol‑6‑yl)ethyl group) was directly compared with its biaryl‑substituted analog compound 4. Compound 3 inhibited BACE1 with an IC50 of 94 µM, whereas compound 4—bearing a 3‑methoxy‑biphenyl substituent in place of the indole—showed an IC50 of 25 µM under the same assay conditions [1][2]. The 3.76‑fold potency improvement was attributed to improved hydrophobic complementarity of the biaryl group with the S1‑S3 pocket, a conformational shift of the Tyr71 flap residue, and displacement of a structural water molecule at the base of the S3 pocket [1].

BACE1 inhibition fragment-based drug discovery aminopyridine SAR

Comparative Co‑Crystal Structure Availability: Validated Binding Mode at 2.25 Å Resolution Defines Key Aspartate‑Directed Interactions

The target compound has a publicly deposited, fully refined co‑crystal structure with BACE1 (PDB 2OHP, resolution 2.25 Å) [1]. The electron density defines the binding orientation: the 2‑aminopyridine ring forms bidentate hydrogen bonds to the catalytic Asp32 and Asp228 sidechains, while the 6‑(indol‑6‑yl)ethyl group projects into the S1 hydrophobic pocket [1][2]. By contrast, several later‑stage lead compounds from the series (e.g., 8a, IC50 = 690 nM) lack publicly available co‑crystal structures, limiting their utility for structure‑guided optimization [3].

X‑ray crystallography BACE1 co‑crystal fragment binding mode

Fragment‑Level Ligand Efficiency: Smaller Indole Fragment Outperforms Bulkier Leads on LE Metrics

Ligand efficiency (LE) is a critical metric for fragment‑based drug discovery, and the target compound’s small molecular weight (237.30 g/mol, 18 heavy atoms) combined with its 94 µM IC50 yields an estimated LE of approximately 0.24 kcal mol⁻¹ per heavy atom (calculated via Hopkins’ formula: LE = −RT ln(IC50)/HA) [1]. While the subsequently optimized biaryl compound 4 shows higher absolute potency (IC50 = 25 µM), its larger size (~27 heavy atoms) reduces its LE to a comparable or slightly lower range; the more potent compound 8a (IC50 = 690 nM, MW likely >350 g/mol) would require MW‑normalized comparison to assess true fragment‑level efficiency [1][2]. The paper explicitly notes that the initial fragment hits were selected partly because of ‘relatively good ligand efficiencies,’ positioning this compound as the efficiency baseline for the series [1].

ligand efficiency fragment metrics FBDD optimization

Indole‑Specific S1‑Pocket Pharmacophore Differentiation from Later‑Generation Pyrrolyl and Quinoline BACE1 Inhibitors

The target compound occupies a unique position in BACE1 inhibitor chemical space: its indole‑6‑yl ethyl sidechain inserts into the S1 pocket through a C‑6 attachment, which is structurally distinct from later 3‑substituted 2‑aminopyridines (e.g., pyrrolyl bioisosteres described by Fobare et al., 2010, in Bioorg Med Chem Lett) and from the 2‑aminoquinoline series that lacks suitable vectors for S1 occupancy [1][2]. The indole NH serves as a hydrogen‑bond donor, while the fused benzene ring provides π‑stacking potential not present in simple phenylethyl analogs (e.g., compound 2 in the series). Although newer pyrrolyl‑2‑aminopyridines achieve nanomolar BACE1 IC50 values (e.g., compound 32 in PDB 3L3A), they represent a bioisosteric replacement strategy distinct from the indole scaffold [2]. Thus, this compound is the only publicly co‑crystallized indole‑containing 6‑substituted 2‑aminopyridine BACE1 fragment, providing a pharmacophoric reference point unavailable with other scaffolds.

indole pharmacophore BACE1 S1 pocket 2‑aminopyridine scaffold

892873-16-4 Procurement Applications: Research and Industrial Scenarios Built on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Baseline Control for BACE1 S1‑Pocket Elaboration

As the original indole‑containing fragment hit with a well‑characterized co‑crystal structure (PDB 2OHP, 2.25 Å), this compound is the essential starting point for any FBDD campaign aiming to grow or merge fragments targeting the BACE1 S1‑S3 hydrophobic channel. Its IC50 of 94 µM defines the potency floor against which all structural elaborations—including the 3.76‑fold improvement achieved by the biaryl analog (compound 4, IC50 25 µM)—must be compared [1]. Without this baseline, SAR valuation of new derivatives is unanchored. [1]

X‑Ray Crystallography Reference Standard for Automated BACE1 Soaking and Co‑Crystallization Workflows

The deposited PDB 2OHP dataset provides a validated reference for automated crystal soaking, ligand fitting, and refinement protocols. The ligand code 6IP has published ideal coordinates (OpenEye/OEToolkits V1.4.2) and a fully resolved electron density map, making it suitable as a positive‑control ligand for synchrotron‑based BACE1 fragment screening pipelines [1]. [1]

Computational Chemistry Benchmark: Indole Pharmacophore for BACE1 Docking and MD Simulations

With quantitative IC50 data (94 µM) and a high‑resolution binding pose, this compound is used as a validation benchmark for docking scoring functions and molecular dynamics simulations of BACE1 [1][2]. Its moderate potency avoids the artificial ceiling effects seen with sub‑micromolar inhibitors, providing a stringent test for computational methods aiming to distinguish fragment‑level binding affinities [2]. [1][2]

Chemogenomic Selectivity Profiling Probe for Aspartyl Protease Panel Screening

The compound’s distinct indole‑6‑yl substituent and documented BACE1 binding mode make it suitable as a selectivity probe in aspartyl protease panels (e.g., BACE1 vs. BACE2, cathepsin D, pepsin, renin). While direct selectivity data remain limited in the public domain, the co‑crystal structure reveals interactions with residues unique to BACE1 (Tyr71 flap orientation), providing a structural rationale for anticipated selectivity over off‑target aspartyl proteases—a hypothesis testable through comparative screening that this compound uniquely enables [1]. [1]

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